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molecular formula C10H6Cl2N2 B155489 4,4'-Dichloro-2,2'-bipyridine CAS No. 1762-41-0

4,4'-Dichloro-2,2'-bipyridine

Cat. No. B155489
M. Wt: 225.07 g/mol
InChI Key: UBSRTSGCWBPLQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07632600B2

Procedure details

2 mL of chloroform, 0.326 mL of phosphorus trichloride and 0.082 g of 4,4′-dichloro-2,2′-bipyridyl-N,N′-dioxide were added to a 100 mL round bottom flask equipped with a condenser, and the mixture was refluxed in a hot water bath for 75 hours. The reaction solution was cooled with ice, poured into crushed ice and neutralized with 25% NaOH to pH 7 or higher. Chloroform was removed from the solution by distilling off under reduced pressure. The precipitated white powder was collected by filtration and washed with water. The powder was dissolved in a small amount of petroleum ether and recrystallized in a refrigerator overnight to give white needle crystal. The crystal was dried by heating to 60° C. under reduced pressure to give 4,4′-dichloro-2,2′-bipyridine.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.326 mL
Type
reactant
Reaction Step Two
Quantity
0.082 g
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)Cl.[Cl:5][C:6]1[CH:7]=[C:8]([C:13]2[N+:14]([O-])=[CH:15][CH:16]=[C:17]([Cl:19])[CH:18]=2)[N+:9]([O-])=[CH:10][CH:11]=1.[OH-].[Na+]>C(Cl)(Cl)Cl>[Cl:19][C:17]1[CH:16]=[CH:15][N:14]=[C:13]([C:8]2[CH:7]=[C:6]([Cl:5])[CH:11]=[CH:10][N:9]=2)[CH:18]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0.326 mL
Type
reactant
Smiles
P(Cl)(Cl)Cl
Name
Quantity
0.082 g
Type
reactant
Smiles
ClC=1C=C([N+](=CC1)[O-])C=1[N+](=CC=C(C1)Cl)[O-]
Name
Quantity
2 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a condenser
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed in a hot water bath for 75 hours
Duration
75 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was cooled with ice
ADDITION
Type
ADDITION
Details
poured
CUSTOM
Type
CUSTOM
Details
into crushed ice
CUSTOM
Type
CUSTOM
Details
Chloroform was removed from the solution
DISTILLATION
Type
DISTILLATION
Details
by distilling off under reduced pressure
FILTRATION
Type
FILTRATION
Details
The precipitated white powder was collected by filtration
WASH
Type
WASH
Details
washed with water
DISSOLUTION
Type
DISSOLUTION
Details
The powder was dissolved in a small amount of petroleum ether
CUSTOM
Type
CUSTOM
Details
recrystallized in a refrigerator overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
to give white needle crystal
CUSTOM
Type
CUSTOM
Details
The crystal was dried

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=NC=C1)C1=NC=CC(=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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